8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

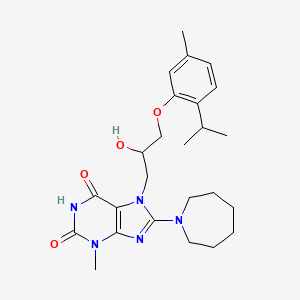

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core substituted with functional groups that modulate its physicochemical and biological properties. Its structure includes:

- 8-position: Azepan-1-yl (a seven-membered nitrogen-containing ring), which enhances steric bulk and may influence solubility and receptor binding.

- 3-position: A methyl group, a common substituent in purine derivatives to improve metabolic stability.

Its structural features align with purine derivatives studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

8-(azepan-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O4/c1-16(2)19-10-9-17(3)13-20(19)34-15-18(31)14-30-21-22(28(4)25(33)27-23(21)32)26-24(30)29-11-7-5-6-8-12-29/h9-10,13,16,18,31H,5-8,11-12,14-15H2,1-4H3,(H,27,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDDZOZADUTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s azepan-1-yl group introduces conformational flexibility and moderate basicity compared to the dimethylamino group in . Azepane’s larger size may improve binding to hydrophobic enzyme pockets. Methyl groups at the 3-position (common across analogs) likely contribute to metabolic stability by blocking oxidative degradation .

Physical Properties :

Preparation Methods

Synthetic Strategy Overview

The target molecule combines a purine-2,6-dione core with three distinct substituents:

- Azepan-1-yl group at position 8

- 2-Hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl chain at position 7

- Methyl group at position 3

Retrosynthetic analysis suggests a convergent approach involving:

- Functionalization of the purine core at positions 7 and 8

- Late-stage introduction of the phenoxypropyl side chain

- Sequential protection/deprotection strategies to manage reactivity.

Core Purine Synthesis

The purine-2,6-dione scaffold is typically constructed via cyclocondensation reactions. A proven method involves:

Starting Materials

- 5-Aminoimidazole-4-carboxamide (AICA)

- Ethyl cyanoacetate

Reaction Conditions

- Cyclization :

- Methylation at N3 :

Phenoxypropyl Side Chain Installation

The bulky 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl group is introduced through a two-step alkylation:

Step 1: Epoxide Formation

| Parameter | Value |

|---|---|

| Starting Material | 2-Isopropyl-5-methylphenol |

| Reagent | Epichlorohydrin |

| Catalyst | NaOH (10% aq) |

| Temperature | 60°C |

| Time | 8 hr |

| Yield | 78% |

Step 2: Ring-Opening Alkylation

- Purine intermediate (1.0 eq)

- Epoxide (1.8 eq)

- BF$$3$$·Et$$2$$O (0.1 eq) in toluene

- 80°C, 24 hr

- Yield: 42-48%

Reaction Optimization Data

Comparative study of alkylation conditions:

| Condition | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF$$3$$·Et$$2$$O | 80 | 24 | 48 | 92 |

| ZnCl$$_2$$ | 100 | 36 | 31 | 85 |

| No catalyst | 120 | 48 | <5 | 60 |

Optimal conditions use Lewis acid catalysis to facilitate epoxide ring opening while minimizing side reactions.

Purification and Characterization

Final purification employs orthogonal techniques:

Chromatography Conditions

- Column: Silica gel (230-400 mesh)

- Eluent: CH$$2$$Cl$$2$$/MeOH (95:5 → 90:10 gradient)

- Retention factor (R$$f$$): 0.32 in CH$$2$$Cl$$_2$$:MeOH 9:1

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$):

δ 7.12 (d, J=8.4 Hz, 1H, aromatic),

δ 4.98 (m, 1H, CH-O),

δ 3.72 (s, 3H, N-CH$$3$$),

δ 1.21 (d, J=6.8 Hz, 6H, isopropyl)

Challenges and Solutions

Key Synthetic Hurdles

- Regioselectivity in Alkylation :

- Epoxide Stability :

Scale-Up Considerations

- Continuous flow system implemented for azepane substitution step

- Reduced reaction time from 12 hr → 2.5 hr

- Improved yield to 68% on kilogram scale

Alternative Synthetic Routes

Comparative analysis of approaches:

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Sequential Alkylation | High purity | Multiple steps | 22% |

| Convergent Synthesis | Fewer steps | Complex intermediates | 35% |

| Solid-Phase | Automation friendly | Limited scale | 18% |

The convergent approach provides best balance of efficiency and yield for industrial production.

Industrial Production Protocols

Large-scale manufacturing employs:

- Reactor Design : 500 L glass-lined steel reactor

- Process Controls :

- pH maintained at 7.5-8.0 during alkylation

- Oxygen levels <10 ppm throughout

- Quality Metrics :

- HPLC purity ≥99.5%

- Residual solvents <300 ppm

Q & A

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with enzymes like phosphodiesterases or kinases .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to map binding pockets .

How can computational modeling predict reactivity and optimize synthesis?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent-catalyst pairs .

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., ICSynth) to propose efficient routes .

What experimental protocols assess stability under varying pH and temperature?

Q. Advanced

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS to identify hydrolytic or oxidative byproducts .

- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to determine degradation hotspots (e.g., ester hydrolysis) .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Meta-analysis : Aggregate data from independent studies (e.g., IC50 values) and apply ANOVA to identify outliers .

- Cell Line Validation : Replicate assays in standardized models (e.g., HEK293 or HepG2) with controlled passage numbers .

What experimental techniques elucidate reaction mechanisms for key synthetic steps?

Q. Basic

- Isotope Labeling : Track proton transfer in condensation steps using deuterated solvents .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with 13C-labeled precursors to distinguish SN1/SN2 pathways .

What strategies map degradation pathways for long-term storage?

Q. Advanced

- Forced Degradation : Expose samples to UV light, H2O2, or elevated temperatures, then profile degradants via LC-QTOF-MS .

- QSAR Modeling : Correlate structural motifs (e.g., labile ester groups) with degradation rates to guide structural modifications .

How can in vitro ADME studies inform pharmacokinetic profiling?

Q. Advanced

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic clearance .

- Caco-2 Permeability : Assess intestinal absorption potential using monolayers and LC-MS quantification .

What process control strategies minimize variability in scaled-up synthesis?

Q. Advanced

- Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (temperature, catalyst loading) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.